molecular formula C8H7IN2O3 B4237607 3-iodo-N-methyl-5-nitrobenzamide

3-iodo-N-methyl-5-nitrobenzamide

Cat. No. B4237607
M. Wt: 306.06 g/mol
InChI Key: PXJNCQXBGMWORB-UHFFFAOYSA-N
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Description

3-iodo-N-methyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-iodo-N-methyl-5-nitrobenzamide involves the inhibition of the activity of certain enzymes, specifically the enzyme N-myristoyltransferase (NMT). This enzyme is involved in the post-translational modification of proteins, which is essential for the growth and proliferation of cancer cells. By inhibiting the activity of NMT, 3-iodo-N-methyl-5-nitrobenzamide can effectively stop the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-iodo-N-methyl-5-nitrobenzamide are still being studied. However, preliminary studies have shown that this compound can effectively inhibit the activity of NMT, leading to the suppression of cancer cell growth and proliferation. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodo-N-methyl-5-nitrobenzamide in lab experiments is its ability to selectively inhibit the activity of NMT, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-iodo-N-methyl-5-nitrobenzamide. One potential area of research is in the development of new anti-cancer drugs that target NMT. Additionally, this compound may also have potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.

Scientific Research Applications

3-iodo-N-methyl-5-nitrobenzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the development of new cancer therapies. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

3-iodo-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJNCQXBGMWORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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